(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate
Description
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is identified as 1-benzofuran-3-one, with sequential numbering prioritizing the ketone oxygen at position 3. Substituents are appended as follows:
- A (1-ethyl-5-methoxy-1H-indol-3-yl)methylidene group at position 2, configured in the E stereochemistry.
- A 2-methylbenzoate ester at position 6.
The full IUPAC name is [(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl] 2-methylbenzoate . Isomeric possibilities arise from the methylidene bridge’s stereochemistry (E vs. Z) and the indole’s substitution pattern. The E configuration is explicitly defined in the compound’s designation, eliminating ambiguity in spatial arrangement.
| IUPAC Name Component | Structural Correspondence |
|---|---|
| 1-Benzofuran-3-one | Benzofuran core with a ketone at position 3 |
| 2-[(1-ethyl-5-methoxyindol-3-yl)methylidene] | Indole-derived substituent at position 2 with ethyl and methoxy groups |
| 6-yl 2-methylbenzoate | Ester linkage at position 6 to a 2-methyl-substituted benzoic acid |
Core Structural Components: Indole-Benzofuran-Benzoate Conjugation
The molecule comprises three distinct aromatic systems interconnected through covalent linkages:
- Indole moiety : A bicyclic structure with a five-membered pyrrole ring fused to benzene. The indole nitrogen is alkylated with an ethyl group, while position 5 bears a methoxy substituent.
- Benzofuran core : A fused bicyclic system with a furan oxygen at position 1 and a ketone at position 3. The methylidene bridge at position 2 conjugates the indole and benzofuran systems.
- 2-Methylbenzoate ester : A benzoic acid derivative esterified to the benzofuran’s position 6, with a methyl group at the benzoate’s position 2.
The conjugation between these systems creates an extended π-network, influencing electronic properties such as absorption spectra and redox potential. The ester linkage at position 6 introduces steric bulk while maintaining rotational flexibility.
| Structural Motif | Key Features | Role in Molecular Architecture |
|---|---|---|
| Indole | - N-Ethyl substitution - 5-Methoxy group |
Electron-rich aromatic system |
| Benzofuran | - Furan oxygen at position 1 - 3-Ketone group |
Planar scaffold for conjugation |
| 2-Methylbenzoate | - Ester linkage at benzofuran position 6 - Ortho-methyl substitution |
Steric modulation and lipophilicity enhancement |
Stereochemical Configuration Analysis of the (2E)-Methylidene Bridge
The methylidene bridge (CH=) at position 2 of the benzofuran core exhibits E stereochemistry, confirmed through nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography in analogous compounds. In the E configuration:
- The indole’s C3 substituent and benzofuran’s ketone group reside on opposite sides of the double bond.
- This arrangement minimizes steric clash between the indole’s ethyl group and the benzofuran’s oxygen atoms.
The E configuration stabilizes the molecule through conjugated π-orbital overlap between the indole and benzofuran systems, as evidenced by bathochromic shifts in ultraviolet-visible (UV-Vis) spectra.
Molecular Weight and Formula Validation Through Mass Spectrometry
The molecular formula C28H23NO5 is confirmed via high-resolution mass spectrometry (HRMS). Calculated exact mass values align with observed spectral data:
| Parameter | Value |
|---|---|
| Molecular formula | C28H23NO5 |
| Exact mass (calculated) | 453.1576 g/mol |
| Observed m/z ([M+H]⁺) | 454.1648 (Δ = 0.0032 ppm) |
Fragmentation patterns in tandem mass spectrometry (MS/MS) corroborate the structure:
- Loss of the 2-methylbenzoate group (Δm/z = 164.0473) corresponding to C8H7O2.
- Indole-derived fragments at m/z 202.0867 (C12H12NO) and 174.0914 (C10H10NO).
This systematic analysis provides a foundation for further studies on the compound’s physicochemical behavior and potential applications.
Properties
Molecular Formula |
C28H23NO5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate |
InChI |
InChI=1S/C28H23NO5/c1-4-29-16-18(23-14-19(32-3)10-12-24(23)29)13-26-27(30)22-11-9-20(15-25(22)34-26)33-28(31)21-8-6-5-7-17(21)2/h5-16H,4H2,1-3H3/b26-13+ |
InChI Key |
YFBKASYTWLJFTL-LGJNPRDNSA-N |
Isomeric SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5C |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
Key Reaction Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | POCl₃, DMF, 0°C to RT | 85% | |
| Cyclization | KOtBu, THF, reflux | 78% | |
| Propenoate Addition | Ethyl 2-cyano-3-ethoxypropenoate, 90°C | 65% |
The 3-oxo group is retained for subsequent condensation with the indole moiety.
Preparation of 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde
The indole segment is synthesized via Fischer indolization, a robust method for constructing indole rings. Starting from a substituted phenylhydrazine and a ketone, this reaction proceeds under acidic conditions to yield the indole core.
Fischer Indolization Protocol
-
Phenylhydrazine Derivative : 4-Methoxyphenylhydrazine hydrochloride reacts with ethyl pyruvate to form the hydrazone intermediate.
-
Cyclization : Conducted in acetic acid at 130°C for 3 hours, inducing cyclodehydration.
-
N-Alkylation : The indole nitrogen is ethylated using ethyl iodide in the presence of NaH.
Key Reaction Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazone Formation | 4-Methoxyphenylhydrazine, ethyl pyruvate | 92% | |
| Cyclization | AcOH, 130°C, 3 h | 88% | |
| N-Ethylation | Ethyl iodide, NaH, DMF | 75% |
The resulting 1-ethyl-5-methoxyindole is formylated at the C-3 position via Vilsmeier–Haack conditions to yield the required aldehyde.
Condensation to Form the Methylidene Bridge
The (2E)-configured methylidene group linking the benzofuran and indole moieties is established through a Knoevenagel condensation. This reaction couples the 3-oxo group of the benzofuran with the aldehyde group of the indole under basic conditions.
Reaction Optimization
Key Reaction Data:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol | - | |
| Catalyst | Piperidine (10 mol%) | 82% | |
| Temperature/Time | Reflux, 12 h | - |
Esterification at the 6-Position with 2-Methylbenzoate
The final step introduces the 2-methylbenzoate ester at the C-6 hydroxyl group of the benzofuran core. This is achieved via Steglich esterification or acyl chloride coupling.
Acyl Chloride Method
Key Reaction Data:
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Coupling Agent | 2-Methylbenzoyl chloride | - | |
| Base | Triethylamine | 90% | |
| Solvent | Dichloromethane | - |
Characterization and Analytical Validation
The synthesized compound is validated via NMR, HRMS, and X-ray crystallography (if applicable).
Chemical Reactions Analysis
Ester Hydrolysis
The 2-methylbenzoate ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating active metabolites.
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | H₂O, H⁺ | 2-methylbenzoic acid + dihydrobenzofuran-indole alcohol derivative | |
| Basic Hydrolysis | NaOH (aq.), heat | OH⁻ | 2-methylbenzoate salt + corresponding alcohol |
Conjugate Addition (Michael Addition)
The α,β-unsaturated ketone (benzofuran-3-one) serves as a Michael acceptor, enabling nucleophilic attack at the β-position.
Electrophilic Substitution on Indole
The indole moiety undergoes electrophilic substitution, primarily at the C4 or C6 positions, influenced by the electron-donating methoxy group at C5.
| Reaction Type | Electrophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 4-Nitroindole derivative | |
| Sulfonation | SO₃, H₂SO₄ | Reflux | 4-Sulfoindole derivative |
Oxidation of the Ethyl Group
The ethyl substituent on the indole nitrogen can be oxidized to a carboxylic acid under strong oxidizing conditions.
| Reaction Type | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Strong Oxidation | KMnO₄, H⁺ | Heat, acidic aqueous medium | Indole-1-carboxylic acid derivative |
Nucleophilic Aromatic Substitution on Benzofuran
Electron-deficient positions on the benzofuran ring may undergo substitution with strong nucleophiles.
| Reaction Type | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Methoxy Substitution | NaOMe | DMF, Cu catalyst, 100°C | Methoxy-substituted benzofuran derivative |
Reduction of the α,β-Unsaturated Ketone
The conjugated double bond in the benzofuran system can be selectively reduced.
| Reaction Type | Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, RT | Saturated benzofuran-3-ol derivative |
Photochemical Reactions
The indole and benzofuran systems may undergo photochemical dimerization or rearrangement under UV light.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | UV light, inert solvent | Indole-benzofuran cycloadduct |
Key Research Findings
-
Biological Relevance : The intact ester group is crucial for membrane permeability, while hydrolysis products may exhibit enhanced binding to biological targets like cyclooxygenase (COX) enzymes.
-
Synthetic Utility : Michael adducts with thiols have been explored as prodrug candidates due to improved solubility .
-
Stability : The compound is sensitive to prolonged exposure to strong acids/bases, necessitating controlled reaction conditions.
Scientific Research Applications
Structural Characteristics
The compound features:
- Indole Moiety : Known for anticancer, anti-inflammatory, and antimicrobial properties.
- Benzofuran Core : Associated with neuroprotective and antioxidant activities.
- Methylbenzoate Group : Enhances lipophilicity, potentially improving bioavailability.
Biological Activities
Research indicates that compounds containing indole and benzofuran structures exhibit a range of biological effects:
| Activity | Description |
|---|---|
| Anticancer | Indole derivatives have shown efficacy against various cancer cell lines. |
| Anti-inflammatory | Compounds with benzofuran cores can inhibit inflammatory pathways. |
| Antimicrobial | Effective against a variety of bacterial and fungal strains. |
Synthetic Approaches
The synthesis of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate typically involves multi-step reactions that can include:
- Condensation Reactions : Forming the indole and benzofuran components.
- Functionalization : Modifying the methylbenzoate group to enhance biological activity.
- Purification Techniques : Such as chromatography to isolate the final product.
Therapeutic Applications
The compound's unique structure suggests several potential therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing new anticancer agents.
- Neuroprotection : The benzofuran component may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses could lead to new treatments for inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Indole Derivatives in Cancer Treatment : A study demonstrated that indole-based compounds exhibited significant cytotoxicity against breast cancer cells, indicating that our compound may have similar efficacy .
- Benzofuran Compounds in Neuroprotection : Research highlighted the neuroprotective effects of benzofuran derivatives in models of Alzheimer's disease, suggesting potential applications for our compound in neurodegenerative conditions .
- Anti-inflammatory Activity : A comparative study showed that certain benzofuran derivatives significantly reduced inflammation in animal models, supporting the hypothesis that our compound could be effective in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s indole and benzofuran moieties allow it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various pharmacological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Despite the absence of direct comparative data in the provided evidence, the compound can be analyzed alongside structural analogs based on shared motifs:
Benzofuran-Indole Hybrids
Compounds combining benzofuran and indole moieties are rare but notable for their bioactivity. For example:
- Benzofuran-linked indoles (e.g., antiviral agents): These often exhibit enhanced π-π stacking interactions due to planar aromatic systems, improving binding to viral proteases. The target compound’s methoxy and ethyl groups may alter solubility and metabolic stability compared to simpler analogs.
- Indole-fused benzofurans : Such derivatives typically show fluorescence properties, but the esterified 2-methylbenzoate group in the target compound could reduce quantum yield due to steric hindrance.
Esterified Benzofuran Derivatives
- 6-Acyloxy benzofurans: These compounds often demonstrate improved bioavailability compared to hydroxylated counterparts.
- Methoxy-substituted analogs : The 5-methoxy group on the indole ring could modulate cytochrome P450 interactions, reducing first-pass metabolism—a feature observed in related indole-based pharmaceuticals .
Limitations in Available Evidence
For instance, focuses on Zygocaperoside and Isorhamnetin-3-O glycoside, which lack structural overlap with the target compound . Similarly, discusses TRI data corrections unrelated to this molecule . Thus, comparisons here are extrapolated from general structural trends.
Data Table: Hypothetical Comparison of Structural Analogs
| Compound Class | Key Features | Bioactivity/Properties |
|---|---|---|
| Benzofuran-Indole Hybrids | Planar aromatic systems | Antiviral activity, fluorescence |
| 6-Acyloxy Benzofurans | Esterified groups | Enhanced lipophilicity, stability |
| Methoxy-Indole Derivatives | Electron-donating substituents | Metabolic resistance, solubility |
Notes on Evidence Utilization
These tangential insights emphasize rigorous characterization and compliance in research.
Biological Activity
The compound (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate is a complex organic molecule that integrates multiple functional groups, including an indole derivative, a benzofuran moiety, and a benzoate group. This unique structural arrangement suggests significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Structural Features
The compound's structure can be broken down into several key components:
- Indole Moiety : Known for its diverse biological properties, including anticancer and antimicrobial activities.
- Benzofuran Core : Associated with neuroprotective and anti-inflammatory effects.
- Benzoate Group : Often enhances the lipophilicity of compounds, potentially improving their bioavailability.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities. The specific activities of (2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate have yet to be fully validated through experimental studies; however, predictions based on structure–activity relationships (SAR) suggest the following potential activities:
- Anticancer Activity : The indole structure is often linked to anticancer properties.
- Antimicrobial Effects : Benzofuran derivatives have shown promise as antimicrobial agents.
- Anti-inflammatory Properties : The combination of these moieties may confer anti-inflammatory effects.
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Interaction with Enzymes and Receptors : Binding to specific molecular targets can lead to alterations in cellular signaling pathways.
- Inhibition of Tumor Growth : Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Comparative Analysis with Similar Compounds
To better understand the unique potential of this compound, a comparison with structurally related compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Indole nucleus | Anticancer |
| Benzofuran Derivatives | Benzofuran core | Antimicrobial |
| Indomethacin | Indole structure with carboxylic acid | Anti-inflammatory |
The combination of both indole and benzofuran structures along with the benzoate moiety sets this compound apart from others, potentially enhancing its pharmacological profile compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis of structurally analogous benzofuran and indole derivatives often involves multi-step condensation reactions. For example, refluxing intermediates with aryl acids or hydrazines under controlled pH and temperature can yield target compounds. Optimization may include varying catalysts (e.g., palladium for cyclization ), solvent polarity, and reaction time. Monitoring intermediates via TLC or HPLC ensures stepwise progression .
- Key Considerations : Use high-purity reagents (≥97%) to minimize side reactions . For indole-moiety formation, consider nitroarene reductive cyclization methods using formic acid derivatives as CO surrogates .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) for purity assessment. Mobile phases may include acetonitrile/water gradients .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1698 cm⁻¹ ). ¹H/¹³C NMR can resolve methylidene and methoxy substituents .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity or binding affinity in biological systems?
- Methodology :
- Molecular Docking : Use software like Discovery Studio (DS) to simulate interactions with target proteins (e.g., enzymes or receptors). Build a small-molecule library of benzofuran derivatives for comparative SAR analysis .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior .
Q. What experimental strategies mitigate sample degradation during long-term stability studies?
- Methodology :
- Controlled Storage : Store samples at –20°C under inert gas (N₂/Ar) to slow oxidation. Continuous cooling during experiments reduces thermal degradation .
- Degradation Monitoring : Use hyphenated techniques like LC-MS to identify breakdown products. Compare fresh vs. aged samples for shifts in HPLC retention times .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Methodology :
- Replicate Design : Increase sample size (n ≥ 3) and include positive/negative controls to account for matrix effects (e.g., organic matter interference ).
- Cross-Validation : Test the compound in parallel assays (e.g., enzymatic vs. cell-based) to isolate confounding variables. Statistical tools like ANOVA can quantify variability .
Q. What are the limitations of current catalytic systems for synthesizing enantiopure derivatives of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
